molecular formula C18H19NO5S B2477478 3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1448122-82-4

3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2477478
CAS No.: 1448122-82-4
M. Wt: 361.41
InChI Key: JCXHPMGTZMEIFI-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a synthetic chemical compound designed for research applications, particularly in the field of oncology and kinase signaling. Its structure incorporates a 2,3-dihydrobenzofuran moiety, a privileged scaffold in medicinal chemistry that is frequently explored for its diverse biological activities. Scientific reviews have highlighted that benzofuran and dihydrobenzofuran derivatives demonstrate significant potential as anticancer agents, with structure-activity relationship (SAR) studies indicating that substitutions on the core ring can greatly influence potency and selectivity . This compound features a benzenesulfonamide group, a key pharmacophore known to be present in inhibitors of various enzymes, including kinases. Recent research into sulfonamide-containing compounds has shown their efficacy in disrupting protein-protein interactions and enzyme activity relevant to cancer cell proliferation and survival . The specific molecular architecture of this reagent, combining the dihydrobenzofuran system with the acetyl-substituted benzenesulfonamide, makes it a compound of interest for investigating new mechanisms of action. Researchers can utilize this chemical as a reference standard, a building block for synthesizing more complex molecules, or a lead compound in high-throughput screening campaigns to develop novel therapeutics targeting specific kinases or other molecular pathways involved in disease. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-acetyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-12(20)13-3-2-4-16(10-13)25(22,23)19-11-17(21)14-5-6-18-15(9-14)7-8-24-18/h2-6,9-10,17,19,21H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXHPMGTZMEIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: This step often involves the reaction of the dihydrobenzofuran intermediate with ethylene oxide or a similar reagent.

    Sulfonamide Formation: The hydroxyethyl-dihydrobenzofuran intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide moiety in this compound suggests significant potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro assays demonstrated that compounds similar to 3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide exhibited minimal inhibitory concentrations (MIC) ranging from 0.50.5 to 8μg/mL8\,\mu g/mL against various bacterial strains . This highlights the potential of the compound as a candidate for further development in antimicrobial therapies.

Antitumor Activity

Research indicates that compounds with similar structures may possess antitumor properties. The benzofuran component is believed to play a role in inhibiting cancer cell proliferation.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute revealed that related compounds demonstrated GI50 values as low as 0.1μM0.1\,\mu M against melanoma cell lines, indicating strong potential for anticancer applications . The mechanism may involve interference with cell cycle progression and apoptosis pathways.

Neuropharmacological Applications

The potential neuropharmacological effects of this compound are also noteworthy. Similar sulfonamide derivatives have been shown to exhibit anticonvulsant activity by modulating neurotransmitter systems, particularly through GABAergic signaling pathways.

Case Study: Anticonvulsant Evaluation

In experiments using the maximal electroshock seizure (MES) test in mice, compounds related to this compound demonstrated significant protection against seizures at doses as low as 50mg/kg50\,mg/kg .

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several sulfonamide and benzofuran derivatives. A notable analogue is N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,6-trimethylbenzenesulfonamide (), which differs in substituents and backbone rigidity:

  • Dihydrobenzofuran vs. Benzofuran : The target compound’s dihydrobenzofuran (partially saturated) may enhance solubility compared to the fully aromatic benzofuran in .
  • Hydroxyethyl vs.
  • Acetyl Position : Both compounds feature acetyl groups, but their positions on the benzene ring (para in the target vs. meta in the analogue) may influence electronic effects and binding affinity.

Data Table: Structural and Hypothetical Property Comparison

Property Target Compound Compound
Molecular Formula C₁₉H₁₉NO₅S C₂₇H₂₅NO₅S
Molecular Weight (g/mol) ~385.43 475.56
Key Substituents Dihydrobenzofuran, hydroxyethyl, acetyl Benzofuran, benzoyl, trimethylsulfonamide
Hydrogen-Bond Donors 2 (hydroxyethyl, sulfonamide NH) 1 (sulfonamide NH)
Predicted logP ~2.1 (moderate lipophilicity) ~3.8 (higher lipophilicity)

Research Findings and Functional Implications

  • Enzyme Inhibition : Sulfonamide derivatives often target carbonic anhydrases or cyclooxygenases. The hydroxyethyl group in the target compound may enhance binding to hydrophilic enzyme pockets compared to the benzoyl group in .
  • Metabolic Stability : The dihydrobenzofuran scaffold may reduce oxidative metabolism (common in aromatic benzofurans), as suggested by studies on similar dihydroheterocycles.
  • Crystallographic Analysis : Tools like ORTEP-3 () could resolve the spatial arrangement of the acetyl and sulfonamide groups, aiding in structure-activity relationship (SAR) studies.

Biological Activity

3-acetyl-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a complex organic compound that has attracted attention in pharmacological research due to its unique structural features. This compound combines an acetyl group, a dihydrobenzofuran moiety, and a benzenesulfonamide group, suggesting potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The IUPAC name for this compound is 3-acetyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide. Its molecular formula is C18H19NO5SC_{18}H_{19}NO_5S, with a molecular weight of approximately 357.41 g/mol. The structure can be represented as follows:

InChI InChI 1S C18H19NO5S c1 12 20 13 3 2 4 16 10 13 25 22 23 19 11 17 21 14 5 6 18 15 9 14 7 8 24 18 h2 6 9 10 17 19 21H 7 8 11H2 1H3\text{InChI }\text{InChI 1S C18H19NO5S c1 12 20 13 3 2 4 16 10 13 25 22 23 19 11 17 21 14 5 6 18 15 9 14 7 8 24 18 h2 6 9 10 17 19 21H 7 8 11H2 1H3}

The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzyme active sites and potentially inhibit their activity. This mechanism suggests applicability in treating conditions where enzyme inhibition is beneficial.

Research Findings

Recent studies have evaluated the biological activities of similar compounds within the benzenesulfonamide class. For instance:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects in vivo. For example, certain derivatives demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema at varying concentrations .
  • Antimicrobial Properties : In vitro studies have reported that related benzenesulfonamides exhibit antimicrobial activity against various pathogens. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against E. coli and S. aureus .
  • Antioxidant Activity : Some derivatives have also been noted for their antioxidant capabilities, which could be crucial in reducing oxidative stress associated with numerous diseases .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesNotable Activities
N-(2-hydroxyethyl)benzenesulfonamideLacks dihydrobenzofuran and acetyl groupsLimited biological activities
3-acetylbenzenesulfonamideLacks hydroxyethyl and dihydrobenzofuran groupsModerate anti-inflammatory effects
2,3-dihydrobenzofuran-5-yl benzenesulfonamideLacks acetyl and hydroxyethyl groupsAntimicrobial properties

The structural diversity among these compounds contributes to their varying biological activities.

Case Study 1: Synthesis and Evaluation of Sulfonamides

A study synthesized several new benzenesulfonamides bearing carboxamide functionalities and evaluated their biological activities. Among these compounds, some exhibited significant anti-inflammatory effects comparable to known standards like Vitamin C .

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of benzofuran derivatives indicated that certain modifications could enhance cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions showed improved potency as inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy .

Q & A

Q. Critical Parameters :

  • Solvent selection (DMF for polar intermediates, DCM for acid-sensitive steps).
  • Temperature control (0–5°C for exothermic steps, reflux for prolonged reactions).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Benzofuran HalogenationBr₂, FeCl₃, DCM, 0°C78
Sulfonamide CouplingBenzenesulfonyl chloride, NaH, THF, RT65
AcetylationAcetyl chloride, AlCl₃, DCM, reflux82

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity often arise from structural variations, assay conditions, or impurity profiles. Methodological strategies include:

Structural Reanalysis : Confirm compound identity via X-ray crystallography (e.g., ORTEP-3 software for 3D structure validation) and high-resolution mass spectrometry (HRMS) .

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Validate purity (>95% via HPLC with UV/ELSD detection).

SAR Studies : Systematically modify substituents (e.g., acetyl vs. methyl groups) to isolate activity contributors. For example, replacing the benzofuran moiety with dihydrobenzodioxin alters lipophilicity and target affinity .

Case Study : Inconsistent antibacterial activity may stem from varying bacterial membrane permeability. Use logP calculations (e.g., SwissADME) and efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to clarify mechanisms .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Identify protons (e.g., acetyl CH₃ at ~2.3 ppm) and benzofuran aromatic signals (6.8–7.5 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex regions.

Mass Spectrometry (MS) :

  • HRMS : Confirm molecular formula (e.g., C₁₉H₂₁NO₅S, [M+H]+ calc. 376.1218).

Chromatography :

  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).
  • TLC : Monitor reaction progress (silica GF₂₅₄, UV visualization) .

Advanced: How to design experiments to elucidate the compound’s structure-activity relationship (SAR)?

Answer:

Functional Group Modulation :

  • Synthesize analogs with varied substituents (e.g., fluoro vs. methoxy groups on the benzene ring).
  • Test against biological targets (e.g., COX-2 inhibition for anti-inflammatory potential).

Computational Modeling :

  • Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., sulfonamide-binding enzymes).

Pharmacokinetic Profiling :

  • Measure metabolic stability (e.g., microsomal incubation) and permeability (Caco-2 assays).

Q. Table 2: Example SAR Data

Analog ModificationBioactivity (IC₅₀, nM)TargetReference
Acetyl → Propionyl120 ± 15COX-2
Benzofuran → Dihydrodioxin85 ± 10Serotonin Receptor

Advanced: What strategies mitigate side reactions during sulfonamide coupling?

Answer:

Competitive Solvent Systems : Use DMF for solubility but limit reaction time to avoid N-demethylation.

Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the hydroxyethyl group.

Temperature Gradients : Start at 0°C to suppress oligomerization, then gradually warm to RT.

Byproduct Analysis : Monitor for sulfonic acid impurities via LC-MS and quench excess reagents with aqueous NaHCO₃ .

Basic: How is the benzofuran moiety’s conformation analyzed experimentally?

Answer:

X-ray Crystallography : Resolve dihedral angles between benzofuran and adjacent groups (e.g., 2-hydroxyethyl). ORTEP-3 software generates thermal ellipsoid plots to visualize steric strain .

Vibrational Spectroscopy :

  • IR : Detect C-O-C stretching (1240–1270 cm⁻¹) in the benzofuran ring.
  • Raman : Map ring puckering modes (500–600 cm⁻¹) .

Advanced: How to address low yields in the acetylation step?

Answer:

Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce decomposition.

Solvent Polarity : Switch from DCM to nitrobenzene for electrophilic acylation.

Protecting Groups : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:

Solubility : Poor aqueous solubility (logP ~3.5); enhance via co-solvents (PEG 400) or cyclodextrin inclusion.

pKa : Sulfonamide proton (~9.5) influences ionization in physiological pH.

Stability : Susceptible to hydrolysis at high pH; store at 4°C in amber vials .

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